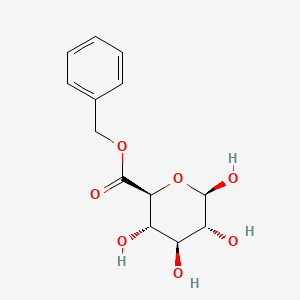

Benzyl D-Glucuronate

Description

Significance of Glucuronic Acid Derivatives in Biological Systems

Glucuronic acid, a sugar acid derived from glucose, and its derivatives are fundamental molecules in various biological processes. These compounds are central to the fields of glycobiology and biochemistry, playing critical roles in both structural and metabolic functions.

Importance in Biochemical Processes and Detoxification

One of the most significant roles of glucuronic acid is in the detoxification of a wide array of substances within the body. This process, known as glucuronidation, is a major Phase II metabolic pathway that conjugates glucuronic acid to various endogenous and exogenous compounds, including drugs, pollutants, and metabolic waste products. cymitquimica.com This conjugation dramatically increases the water solubility of lipophilic (fat-soluble) substances, facilitating their excretion from the body through urine or bile. cymitquimica.com

The enzymatic reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are predominantly found in the liver. cymitquimica.com These enzymes transfer glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to the target molecule. The resulting glucuronide conjugates are generally inactive and readily eliminated.

Conversely, the enzyme β-glucuronidase can cleave these glucuronide conjugates, releasing the original substance. tandfonline.com This can have significant physiological consequences, as the reactivation of certain compounds can lead to toxicity. The activity of β-glucuronidase, particularly from gut microbiota, is a subject of ongoing research due to its impact on drug metabolism and efficacy.

Overview of Benzyl (B1604629) D-Glucuronate as a Research Compound

Benzyl D-Glucuronate is a specific derivative of D-glucuronic acid that has found utility as a research compound in chemical biology and biochemistry. cymitquimica.com Its structure consists of a D-glucuronic acid moiety with a benzyl group attached via an ester linkage. This modification enhances its utility in certain experimental contexts. cymitquimica.com

As a research tool, this compound is particularly valuable in the study of enzyme activity and substrate specificity. It is a known substrate for certain enzymes, such as glucuronoyl esterases, which are involved in the breakdown of complex plant polysaccharides. mdpi.cominrae.frresearchgate.net The hydrolysis of this compound by these enzymes can be monitored using various analytical techniques, providing insights into their catalytic mechanisms and kinetics. mdpi.com

Furthermore, this compound and its protected forms are used in synthetic carbohydrate chemistry as precursors for the synthesis of more complex glucuronides, including acyl glucuronides, which are important metabolites of many drugs. biosynth.comresearchgate.net

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₃H₁₆O₇ |

| Molar Mass | 284.26 g/mol |

| Appearance | White to off-white solid |

| Synonyms | BnzGlcA, Glucuronic acid benzyl ester, D-Glucuronic acid phenylmethyl ester |

| Primary Use in Research | Substrate for enzymatic assays, precursor in chemical synthesis |

Data sourced from multiple references. cymitquimica.cominrae.frbiosynth.com

A significant area of research involving this compound is its application in assays for glucuronoyl esterases (GEs). The lack of readily available and simple substrates has historically hindered research on these enzymes. This compound, being commercially available, has been utilized to develop various assay methods to screen for and characterize novel GEs. mdpi.comresearchgate.net

Detailed research has led to the development of several assay formats using this compound:

Thin-Layer Chromatography (TLC) Assay : A qualitative method for detecting GE activity by separating the hydrolysis products. mdpi.com

Coupled-Enzyme Spectrophotometric Assay : A high-throughput method where the release of D-glucuronic acid is coupled to the activity of uronate dehydrogenase, leading to a measurable change in NADH absorbance at 340 nm. mdpi.com

High-Performance Liquid Chromatography (HPLC)-Based Assay : A precise method for kinetic studies, allowing for accurate determination of enzyme activity by quantifying the substrate and product concentrations. mdpi.com

These methods have facilitated the biochemical characterization of GEs and have the potential to accelerate the discovery of new enzymes from various biological sources. mdpi.comresearchgate.net

| Assay Method | Principle | Application |

| Thin-Layer Chromatography (TLC) | Separation of this compound and its hydrolysis products (D-glucuronic acid and benzyl alcohol) based on polarity. | Qualitative assessment of enzyme activity. |

| Spectrophotometry (Coupled-Enzyme) | The D-glucuronic acid released is oxidized by uronate dehydrogenase, with the concomitant reduction of NAD⁺ to NADH, which is monitored at 340 nm. | High-throughput screening and general activity determination. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the substrate and product(s) over time. | Precise kinetic characterization of enzymes (e.g., determination of Kₘ and Vₘₐₓ). |

Table based on research findings on glucuronoyl esterase assays. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C13H16O7 |

|---|---|

Molecular Weight |

284.26 g/mol |

IUPAC Name |

benzyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8-,9-,10+,11-,12+/m0/s1 |

InChI Key |

MYEUFSLWFIOAGY-HHHUOAJASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl D Glucuronate and Its Derivatives

Chemical Synthesis Approaches

The chemical synthesis of Benzyl (B1604629) D-Glucuronate and its derivatives involves sophisticated strategies to ensure high yields and stereoselectivity. These methods often require careful manipulation of protecting groups and specific reaction conditions.

Strategies for Benzyl D-Glucuronate Core Synthesis

The synthesis of the this compound core can be achieved through several pathways, each with its own set of advantages and challenges. Key considerations include the starting material, the choice of protecting groups, and the method of introducing the benzyl ester.

Protection-Deprotection Techniques

The synthesis of glucuronides, including this compound, heavily relies on protection-deprotection strategies to shield reactive hydroxyl groups and ensure regioselectivity. Benzyl ethers are commonly used as "permanent" protecting groups for the hydroxyl functions of the glucuronic acid moiety, while the anomeric position and the carboxyl group are protected with temporary groups that can be selectively removed. acs.orgtandfonline.com The use of benzyl groups is advantageous as they are stable under many reaction conditions and can be removed under mild conditions, such as catalytic hydrogenation. organic-chemistry.org

For instance, in the synthesis of glucuronide-containing oligosaccharides, benzyl ethers serve as persistent protecting groups, while other positions are masked with groups like p-methoxybenzyl (PMB) ethers or allyl ethers, which can be orthogonally deprotected. acs.org The deprotection of benzyl ethers is typically achieved through palladium-catalyzed hydrogenation, yielding the free alcohol and toluene. organic-chemistry.org In cases where other functional groups in the molecule are sensitive to hydrogenation, alternative methods like oxidative debenzylation can be employed. organic-chemistry.org

A common strategy involves the alkylation of glucuronic acid with benzyl bromide to form the benzyl ester. technologynetworks.com This direct approach, however, may require optimization to achieve satisfactory yields. technologynetworks.com More complex, multi-step syntheses often start from readily available carbohydrates like D-glucose, which is converted to an orthogonally protected derivative. researchgate.net

The stability of protecting groups is a critical factor. For example, the benzyl ester linkage in benzyl 1,2:3,5-di-O-benzylidene-α-D-glucofuranuronate shows low stability during the acidic hydrolysis or hydrogenolysis required to remove the benzylidene groups. researchgate.net This has led to the exploration of alternative protecting groups.

Synthesis from Protected Thioglycosides via Regioselective Oxidation

An alternative and efficient route to this compound derivatives involves the use of protected thioglycosides. mdpi.comworktribe.com This method offers a pathway to multigram quantities of the target compounds. mdpi.comworktribe.com

The synthesis can start from a commercially available precursor like 1,2,3,4,6-penta-O-acetyl-β-D-glucose, which is converted in several steps to a protected thioglycoside. mdpi.com A key step in this sequence is the regioselective reductive ring-opening of a 4,6-O-benzylidene acetal (B89532) using a reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF), which exposes the primary hydroxyl group at C6. mdpi.com

Regioselective Acylation Methods

This compound is a valuable precursor for the synthesis of 1β-O-acyl glucuronides, which are important metabolites of many carboxylic acid-containing drugs. researchgate.netliverpool.ac.uk The regioselective acylation of this compound at the anomeric hydroxyl group is a key transformation in this process.

Efficient Synthesis of 1β-O-Acyl Glucuronides via Selective Acylation of this compound

A highly efficient method for the synthesis of 1β-O-acyl glucuronides involves the selective 1β-acylation of this compound. technologynetworks.comresearchgate.netliverpool.ac.uk This approach offers significant advantages over previous methods, which often resulted in variable yields and mixtures of α/β anomers requiring challenging separations. technologynetworks.com

The selective acylation is typically carried out by reacting this compound with a carboxylic acid in the presence of a suitable coupling agent and a mild base. technologynetworks.comresearchgate.net The HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/NMM (N-methylmorpholine) system has been found to be particularly effective for this transformation, providing good yields of the desired 1β-O-acyl glucuronide esters with high β/α selectivity (often 19:1 or better). technologynetworks.comresearchgate.net

The resulting benzyl-protected acyl glucuronides can then be deprotected under very mild conditions to afford the free acid form of the acyl glucuronide. researchgate.net Catalytic transfer hydrogenation or conventional hydrogenation are the methods of choice for this deprotection step, as they allow for the clean removal of the benzyl group without affecting the acyl glucuronide linkage. technologynetworks.comresearchgate.net This method has been successfully applied to the synthesis of acyl glucuronides of a variety of carboxylic acids, including important drug molecules. researchgate.netliverpool.ac.uk

The use of this compound in this synthetic route is often preferred over the analogous allyl glucuronate, as the removal of palladium residues from the final product after deallylation can be problematic. technologynetworks.comresearchgate.net The hydrogenation-based deprotection of the benzyl ester simplifies the workup and minimizes metal contamination. technologynetworks.com

Glucuronidation Reactions and Stereoselectivity Control

Glucuronidation is a pivotal reaction in the synthesis of this compound, involving the coupling of a glucuronic acid donor with benzyl alcohol. nih.gov The stereochemical outcome of this reaction, yielding either the α- or β-glucuronide, is highly dependent on several factors, including the choice of glycosyl donor, protecting groups, and reaction conditions. cdnsciencepub.commdpi.com

Methodologies for β-Glucuronidation

The synthesis of β-glucuronides is often achieved through neighboring group participation, where a participating protecting group at the C-2 position of the glucuronic acid donor directs the incoming acceptor to the β-face of the anomeric center. mdpi.comnih.gov Acyl groups, such as acetyl or benzoyl, are commonly employed for this purpose. mdpi.com For instance, the use of 2-O-acyl glucuronate donors preferentially leads to the formation of the β-configuration. mdpi.com

Several specific methodologies have been developed to achieve high β-selectivity. The Koenigs-Knorr reaction, utilizing acetylated glucosyluronate bromides as donors in the presence of a promoter like silver triflate, can produce β-glucuronides, although mixtures with the α-anomer and orthoester byproducts can occur. mdpi.com Another approach involves the use of glucuronyl iodide donors, which, when activated with NIS/I2 followed by TMSOTf, have been shown to yield β-glucuronides in good yields with primary and secondary alcohols. mdpi.com Furthermore, imidate donors, such as tri-isobutyryl imidate, have proven effective for the β-glucuronidation of steroidal secondary alcohols. mdpi.com The use of benzyl (2,3,4-tri-O-benzyl-α-D-glucopyranosyl)uronate trichloroacetimidate (B1259523) as a donor, promoted by BF3-etherate in nitrile solvents at low temperatures, has also been shown to give high β-selectivity in disaccharide synthesis. nih.gov

Development of α-Glucuronidation Protocols Utilizing Specific Glycosyl Donors

Achieving high α-selectivity in glucuronidation is often more challenging than β-selectivity. The development of α-glucuronidation protocols has focused on the use of specific glycosyl donors and reaction conditions that favor the formation of the α-anomer. cdnsciencepub.commdpi.com

One strategy involves the use of donors with non-participating protecting groups at the C-2 position, such as benzyl ethers. However, this can often lead to mixtures of α- and β-anomers. To improve α-selectivity, researchers have explored various glycosyl donors. For example, the glycosylation of 3-O-acetylated morphine with methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide as the donor, catalyzed by zinc bromide, afforded the α-anomer in an 8:1 α/β ratio when a specific amount of the catalyst was used. mdpi.com

More recent developments have focused on dehydrative glycosylation conditions. For instance, the glycosylation of a D-glucuronate glycal acceptor with a glucosamine (B1671600) donor under dehydrative conditions showed α-selectivity, although the degree of selectivity could be influenced by the protecting groups on the donor. acs.org

Role of Glycosyl Donors and Acceptors in Stereochemical Outcome

The structures of both the glycosyl donor and the glycosyl acceptor play a crucial role in determining the stereochemical outcome of the glycosylation reaction. acs.orgacs.org The interplay between their protecting groups, reactivity, and the reaction conditions dictates the final α/β ratio of the product. cdnsciencepub.comuniversiteitleiden.nl

Protected benzyl uronate donors are key intermediates in the synthesis of this compound and its derivatives. nih.govtandfonline.com The nature of the protecting groups on the uronate donor significantly influences the stereoselectivity of the glycosylation.

| Donor Type | Protecting Groups | Outcome | Reference |

| Benzyl Uronate Trichloroacetimidate | 2,3,4-tri-O-benzyl | High β-selectivity with BF3-etherate promotion in nitrile solvents. | nih.gov |

| Glucuronyl Thioglycoside | Cyclic 2,4-silylene acetal | Completely β-selective. | nih.gov |

| Benzoylated Glucosyl Donors | Benzoyl groups | Forms β-linkage, requiring subsequent protecting group manipulation. | nih.gov |

| Methyl 2-O-acetyl-3,4-di-O-benzyl-α-d-glucopyranuronate bromide | Acetyl and Benzyl | Provided exclusively β-linked glucuronide in 45% yield in a specific reaction. | tandfonline.com |

| Methyl (2,3,4-tri-O-benzyl-α/β-d-glucopyranosyl)uronate trichloroacetimidate | Benzyl groups | Furnished the glucuronated lactone with a 20% content of the undesired α-isomer. | tandfonline.com |

As shown in the table, donors with participating groups like benzoyl at C-2 generally lead to β-products. nih.gov In contrast, donors with non-participating benzyl groups can give mixtures of anomers, although high β-selectivity can be achieved under specific conditions. nih.govtandfonline.com The use of conformationally constrained donors, such as those with a cyclic silylene acetal, can also enforce high stereoselectivity. nih.gov

D-glucuronate-based glycal acceptors have emerged as valuable building blocks for the synthesis of disaccharides, particularly for constructing complex structures like heparan sulfate (B86663). acs.orgnih.govresearcher.life These acceptors, which possess a double bond between C-1 and C-2 of the glucuronic acid moiety, offer unique reactivity compared to their pyranoside counterparts.

A study on the synthesis of d-GlcN-α-1,4-d-GlcA disaccharides explored the use of a D-glucuronate glycal acceptor. acs.org This glycal acceptor was synthesized in five steps from commercial D-glucal. acs.org Glycosylation of this acceptor using dehydrative conditions with a glucosamine donor demonstrated that increasing the equivalents of the acceptor led to a reduction in donor-derived side products and an improved yield of the desired disaccharide. acs.org Specifically, using two equivalents of the glycal acceptor on a gram scale improved the glycosylation yield to 60%. acs.org The reactivity of these glycal uronate acceptors was found to be comparable to their pyranuronate counterparts. nih.govresearcher.life

Use of Protected Benzyl Uronate Donors

Influence of Lewis Acids and Promoters on Glycosylation Efficiency and Selectivity

Lewis acids and other promoters are essential for activating the glycosyl donor and facilitating the glycosylation reaction. nih.govbeilstein-journals.org Their choice significantly impacts both the efficiency (yield) and the stereoselectivity of the reaction. nih.govnih.gov

Commonly used Lewis acids in glycosylation include BF3·Et2O and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). beilstein-journals.org For instance, BF3-etherate has been used to promote glycosylations with benzyl (2,3,4-tri-O-benzyl-α-D-glucopyranosyl)uronate trichloroacetimidate donors, leading to high β-selectivity. nih.gov Tin(IV) chloride (SnCl4) has also been employed as a catalyst in stereoselective glucuronidation. mdpi.com The stereoselectivity observed with SnCl4 can be dependent on the specific donor used; for example, certain donors gave β-glucuronides, while others yielded α- or β-glycosides depending on the donor's structure. mdpi.com

The promoter system can also influence the outcome. For example, in the glycosylation of thioglycoside donors, promoters like N-iodosuccinimide (NIS) in combination with an acid like triflic acid (TfOH) are often used. nih.govcardiff.ac.uk The combination of NIS/TfOH was used to successfully glycosylate a D-GalN acceptor with a thioglycoside donor, affording the desired β-linked disaccharide in good yield. cardiff.ac.uk The nature of the promoter can also affect the formation of byproducts. mdpi.com The search for new and more effective promoters and activators is an ongoing area of research in carbohydrate synthesis. nih.gov

| Lewis Acid/Promoter | Donor Type | Acceptor Type | Stereochemical Outcome | Reference |

| BF3-etherate | Benzyl (2,3,4-tri-O-benzyl-α-D-glucopyranosyl)uronate trichloroacetimidate | Mannose thioglycoside | High β-selectivity | nih.gov |

| SnCl4 | Various glucuronate donors | Various alcohols | Stereoselectivity dependent on donor structure | mdpi.com |

| NIS/TfOH | Thioglycoside D-glucose donors | D-galactosamine acceptors | β-selectivity | cardiff.ac.uk |

| Zinc Bromide | Methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide | 3-O-acetylated morphine | Predominantly α-anomer (8:1 α/β) | mdpi.com |

| AlCl3 | 3,4,6-tri-O-benzyl-D-galactal | Cyclohexanol | Exclusive formation of 2-deoxygalactosides (α-anomer) | sinica.edu.tw |

The table above illustrates the varied effects of different Lewis acids and promoters on the stereochemical outcome of glycosylation reactions.

Synthesis of Complex Glucuronate Derivatives

The synthesis of complex glucuronate derivatives is essential for studying drug metabolism, developing prodrugs, and constructing biologically active oligosaccharides.

Preparation of Variously Substituted Acyl Glucuronides

Acyl glucuronides are significant metabolites of carboxylic acid-containing drugs. hyphadiscovery.com Their synthesis can be challenging due to their chemical instability. A common strategy involves the coupling of a protected glucuronic acid donor with a carboxylic acid. arkat-usa.org To achieve the desired β-anomer, which is the natural configuration, acyl-protected glucuronyl donors are frequently used.

One effective method for synthesizing 1β-acyl glucuronides involves the selective acylation of allyl glucuronate with various carboxylic acids, followed by a mild deprotection step. nih.gov This approach has proven successful for a range of aryl and alkyl carboxylic acids. nih.gov Another approach described the synthesis of the β-D-glucuronide of 4-bromo-2,5-dimethoxyphenylacetic acid by condensing the acid with this compound, followed by deprotection via catalytic hydrogenation. nih.govresearchgate.net The reactivity and degradation of these acyl glucuronides are influenced by the structure of the acyl group, with electronic and steric factors playing a key role. acs.orgnih.gov

Chemical Synthesis of Glucuronic Acid-Conjugated Metabolites

The chemical synthesis of glucuronide metabolites is crucial for providing reference standards in drug metabolism studies. helsinki.fi Glucuronidation is a major phase II metabolic pathway for many drugs and xenobiotics. helsinki.fidergipark.org.trjove.comuomus.edu.iq Synthetic strategies often mimic the biological conjugation process, where a glucuronyl donor is coupled with the drug molecule or its phase I metabolite.

A variety of glucuronyl donors can be employed, including trichloroacetimidates and glycosyl bromides. arkat-usa.orgnih.govresearchgate.net For instance, the β-D-glucuronide of 4-bromo-2,5-dimethoxyphenylethylalcohol was successfully synthesized using methyl 2,3,4-tri-Ο-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate as the donor in the presence of a Lewis acid catalyst. nih.govresearchgate.net The synthesis of N-glucuronides, which has seen an increase in demand, can be particularly challenging but has been achieved through both chemical methods and microbial biotransformation. hyphadiscovery.com

Construction of Oligosaccharide Structures Containing Glucuronic Acid

Glucuronic acid is a key component of many biologically important oligosaccharides, such as heparin and heparan sulfate. rsc.orgacs.org The synthesis of these complex structures often involves a convergent approach, where pre-assembled di- or trisaccharide building blocks containing glucuronic acid are coupled together. tandfonline.com The electron-withdrawing nature of the carboxylic acid group in glucuronic acid can decrease the reactivity of the anomeric center, making glycosylation challenging. mdpi.comnih.gov

To overcome this, various activated glucuronic acid donors, such as thioglycosides and trichloroacetimidates, are used. rsc.orgtandfonline.com For example, glucuronic acid-containing di- and trisaccharide thioglycoside building blocks have been synthesized and used in the construction of a pentasaccharide corresponding to a capsular polysaccharide of Cryptococcus neoformans. tandfonline.com Another strategy involves the post-glycosylation oxidation of a glucose residue within an oligosaccharide to form the glucuronic acid moiety. rsc.orgacs.orgmit.edu Chemoenzymatic approaches, which combine chemical synthesis with enzymatic transformations, have also been successfully employed to synthesize heparin oligosaccharides. core.ac.uk

Synthesis of Glucuronate-Containing Prodrugs

Glucuronidation is a widely used strategy in prodrug design to enhance the water solubility and targeted delivery of therapeutic agents. mdpi.comnih.gov The principle behind this approach is that the glucuronide prodrug is often inactive and less toxic than the parent drug, and can be selectively cleaved by the enzyme β-glucuronidase, which is found in high concentrations in certain environments like tumor tissues. mdpi.comnih.govmdpi.comijpsonline.com

The synthesis of these prodrugs typically involves linking the drug to a glucuronic acid moiety, often through a self-immolative spacer to facilitate drug release after enzymatic cleavage. acs.orgau.dk For example, glucuronide prodrugs of camptothecin (B557342) and its derivatives have been synthesized by linking the drug to glucuronic acid via a carbamate (B1207046) or a benzyl-ether linker. acs.orgscispace.com These prodrugs demonstrated increased water solubility and selective activation by β-glucuronidase. acs.orgscispace.com An extended scaffold approach has also been developed to create a more universal method for synthesizing O-aryl glucuronide prodrugs. au.dk

Synthesis of Aldobiouronic Acid Derivatives

Aldobiouronic acids are disaccharides composed of a uronic acid linked to another monosaccharide. chempap.orgcdnsciencepub.com They are important structural components of various polysaccharides, such as xylans found in hardwoods. chempap.org The chemical synthesis of these derivatives is essential for studying the structure and function of these polysaccharides.

A highly stereoselective synthesis of an α-linked aldobiouronic acid derivative was achieved by treating 1,3,4-tri-O-acetyl-alpha-D-xylopyranose with a protected methyl 4-O-methyl-D-glucopyranuronate chloro derivative in the presence of silver trifluoromethanesulfonate, affording the desired product in high yield. nih.gov The stereoselectivity of such couplings can be significantly influenced by the reaction conditions. For instance, using silver perchlorate (B79767) as a promoter in ether led to a much higher α:β ratio compared to using mercuric cyanide in a nitromethane-benzene mixture. chempap.orgchemicalpapers.com The stereoselective synthesis of all three regioisomers of O-(α-D-glucopyranosyluronic acid)-D-xylose has also been reported. nih.govtandfonline.com

Enzymatic and Chemo-enzymatic Approaches to Glucuronate Synthesis

The synthesis of glucuronides, including this compound and its derivatives, increasingly utilizes enzymatic and chemo-enzymatic methods to overcome the challenges associated with purely chemical synthesis, such as complex protection and deprotection steps and lack of stereoselectivity. oup.com These modern approaches leverage the high selectivity and efficiency of enzymes to produce specific glucuronide conjugates. helsinki.fi Glucuronidation is a critical phase II metabolic reaction in which the glucuronic acid moiety from a donor, typically uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), is transferred to a substrate. taylorandfrancis.com This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that can conjugate a wide array of compounds containing functional groups like hydroxyls, carboxylic acids, amines, or thiols. oup.com The resulting glucuronides are generally more water-soluble, facilitating their biological transport and excretion. wikipedia.org

Chemo-enzymatic strategies combine traditional chemical reactions with biocatalytic steps. rsc.org This hybrid approach allows for the synthesis of complex molecules that may be difficult to produce through either method alone. For instance, a common chemo-enzymatic route involves the chemical synthesis of a protected glucuronide derivative, followed by highly selective enzymatic removal of the protecting groups to yield the final product. rsc.orgrsc.org These methods offer advantages in producing pure 1-β-O-acyl glucuronides, which are important metabolites of many carboxylic acid-containing drugs. rsc.orgnih.gov

Biocatalytic Strategies for Glucuronide Formation

Biocatalytic strategies for forming glucuronides primarily revolve around the use of UDP-glucuronosyltransferases (UGTs). oup.com These enzymes catalyze the transfer of glucuronic acid from the high-energy donor UDP-glucuronic acid to an acceptor substrate (aglycone), resulting in the formation of a β-D-glucuronide and UDP. This reaction is a cornerstone of drug metabolism and detoxification in mammals but has been harnessed for synthetic purposes. taylorandfrancis.com

Various biocatalytic systems have been developed to synthesize glucuronides, ranging from using isolated enzymes to whole-cell systems. helsinki.finih.gov Enzyme preparations from sources like rat, pig, dog, and human liver microsomes have been successfully used to generate O- and N-glucuronides. helsinki.fi A significant advantage of UGT-catalyzed synthesis is the exclusive formation of the desired β-anomers. helsinki.fi

To overcome the high cost and limited availability of the UDPGA co-substrate, researchers have engineered microbial platforms, such as Saccharomyces cerevisiae and Escherichia coli. oup.com For example, genetically modified S. cerevisiae expressing both a mammalian UGT and UDP-glucose-6-dehydrogenase (which produces UDPGA from UDP-glucose) can efficiently produce polyphenol glucuronides. oup.com Similarly, plant-derived UGTs expressed in yeast offer a selective and efficient alternative for producing specific flavonoid glucuronides. oup.comnih.gov These whole-cell catalysis approaches provide a cost-effective and sustainable method for glucuronide synthesis. nih.gov

| Biocatalytic System | Enzyme(s) | Substrate Examples | Product Examples | Source(s) |

| Recombinant S. cerevisiae | Mammalian UGT, rat UGDH | Polyphenols | Polyphenol glucuronides | oup.com |

| Plant UGTs in Yeast | UGT88D4, UGT88D7 | Flavonoids, Anthraquinones, Coumarins | Kaempferol-7-O-β-d-glucuronide | nih.gov |

| Human Liver Microsomes (HLMs) | Human UGTs | Silybin A, Isosilybin A | Silybin A-7-O-β-d-glucuronide | nih.gov |

| Recombinant Human UGTs | UGT1A1, UGT1A9, etc. | Hydroxypropranolol, 4-aminobiphenyl | Hydroxypropranolol glucuronides | wikipedia.orgmdpi.com |

| Mutated β-d-glucuronidase | DtGlcA (E396Q) from Dictyoglomus thermophilum | Thioglycoside precursors | S-glucuronides | nih.gov |

Enzymatic Semisynthesis of Glucuronidated Compounds

Enzymatic semisynthesis, also referred to as chemo-enzymatic synthesis, represents a powerful strategy that merges the precision of biocatalysis with the versatility of chemical synthesis. nih.govacs.org This approach is particularly valuable for producing glucuronides that are difficult to access through purely chemical or biological means, often because of issues with regioselectivity or cost-effectiveness. nih.gov A typical chemo-enzymatic workflow involves a chemical step to create a protected intermediate, followed by one or more enzymatic steps for selective deprotection or modification. rsc.org

A prominent example is the synthesis of 1-β-O-acyl glucuronides, which are major metabolites of non-steroidal anti-inflammatory drugs (NSAIDs) and other carboxylic acids. rsc.orgrsc.org In this method, the carboxylic acid drug is chemically condensed with a protected brominated sugar, such as methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate. rsc.orgnih.gov This reaction stereospecifically yields the protected 1-β-O-acyl glucuronide. The subsequent deprotection is achieved with high chemoselectivity using enzymes. For instance, a lipase (B570770) can be used to hydrolyze the acetyl protecting groups on the sugar ring, while an esterase, such as one from porcine liver (PLE), can cleave the methyl ester group of the glucuronic acid moiety. rsc.orgrsc.org This sequential enzymatic hydrolysis provides the desired free 1-β-O-acyl glucuronide in excellent yields. rsc.org

This strategy has been successfully applied to synthesize the glucuronides of several NSAIDs, including diclofenac, mefenamic acid, and (S)-naproxen. rsc.orgrsc.org The purity of the resulting 1-β-O-acyl glucuronides can be confirmed by their susceptibility to hydrolysis by β-glucuronidase, an enzyme that specifically cleaves the 1-β-O-acyl linkage but not its acyl-migrated isomers. rsc.orgnih.gov While biocatalysis using mammalian UGTs can sometimes lead to multiple, hard-to-separate glucuronidated products, the chemo-enzymatic approach offers a more controlled and often higher-yielding route to specific glucuronide isomers. nih.gov this compound itself is a useful starting material for the efficient synthesis of 1β-O-acyl glucuronides via selective acylation. scbt.comresearchgate.net

| Starting Materials | Chemical Step | Enzymatic Deprotection | Final Product | Source(s) |

| Diclofenac, Mefenamic acid, (S)-Naproxen + Methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate | Condensation using Caesium salts of the acids | 1. Lipase AS Amano (LAS) for deacetylation. 2. Porcine Liver Esterase (PLE) for demethylation. | 1-β-O-acyl glucuronides of Diclofenac, Mefenamic acid, and (S)-Naproxen | rsc.org |

| Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid + Methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate | Condensation of the cesium salt of the acid with the protected sugar | 1. Lipase AS Amano (LAS) and CSR for O-deacetylation. 2. Esterase for demethylation. | Diastereomeric mixture of 1-β-O-acyl glucuronides | nih.govacs.org |

| 4′-O-methylquercetin | Multi-step chemical synthesis to create protected flavonoid glucuronide | Not applicable (compared against enzymatic methods) | 4′-O-methyl-quercetin-7-O-β-d-glucuronide | nih.govacs.org |

| Lithocholic acid + Benzyl 2,3,4-tri-O-benzyl-D-glucopyranuronate | Mitsunobu reaction for stereoselective β-coupling | Hydrogenation with Pd on charcoal to cleave benzyl and benzylic ester groups | 1-O-acyl-β-D-glucuronide of Lithocholic acid | nih.gov |

Analytical Methodologies in Benzyl D Glucuronate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of benzyl (B1604629) D-glucuronate, enabling its separation from complex mixtures and precise measurement.

Thin Layer Chromatography (TLC) for Qualitative Assessment

Thin Layer Chromatography (TLC) serves as a straightforward and cost-effective method for the qualitative assessment of benzyl D-glucuronate. mdpi.comglobalresearchonline.net This technique is particularly useful for monitoring the progress of enzymatic reactions, such as the hydrolysis of this compound by glucuronoyl esterases (GEs). mdpi.comresearchgate.net In a typical application, this compound and its potential hydrolysis product, D-glucuronic acid, are spotted on a silica (B1680970) gel plate. mdpi.com Following development with a suitable solvent system, the plate is visualized using reagents like N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) or a sulfuric acid-anisaldehyde solution. mdpi.comresearchgate.net

The differing polarities of this compound and D-glucuronic acid result in distinct retention factors (Rf values), allowing for their clear separation. For instance, in one study, this compound exhibited an Rf of 0.85, while D-glucuronic acid had an Rf of 0.1. mdpi.com The disappearance or diminished intensity of the this compound spot, coupled with the appearance of the D-glucuronic acid spot, provides qualitative evidence of enzymatic activity. mdpi.comresearchgate.net Researchers have noted the appearance of a secondary spot for this compound, which may be attributable to ring-closing isomers or dimers. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Kinetic Determinations

High-Performance Liquid Chromatography (HPLC) is the preferred method for the precise quantification of this compound and for conducting enzyme kinetic studies. mdpi.comresearchgate.netscispace.com This technique offers high resolution and sensitivity, making it ideal for accurately measuring the concentrations of substrates and products in enzymatic assays. A common approach involves a stopped-reaction protocol followed by reversed-phase HPLC to separate and quantify the released benzyl alcohol, often detected by UV absorbance at 254 nm. mdpi.com

HPLC has been instrumental in determining the kinetic parameters of various glucuronoyl esterases using this compound as the substrate. mdpi.com By measuring the rate of benzyl alcohol formation at different substrate concentrations, researchers can calculate key kinetic constants such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). It has been observed that this compound can appear as a double peak in HPLC chromatograms, which is consistent with the presence of isomers or dimers as also suggested by TLC analysis. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC/MS) for Metabolite Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful tool for the identification and profiling of this compound and its metabolites in biological matrices. researchgate.netnih.govresearchgate.net This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. In the context of drug metabolism studies, LC/MS is frequently used to identify phase II metabolites, such as glucuronides. researchgate.netnih.gov For instance, the glucuronide metabolite of certain compounds can be detected by monitoring for a mass increase of 176 Da, corresponding to the addition of a glucuronic acid moiety. nih.gov

In studies involving butylbenzyl phthalate (B1215562), LC/MS was used to identify glucuronyl-monobutyl phthalate and glucuronyl-benzyl phthalate as metabolites in mouse urine. nih.gov The methodology often involves tandem mass spectrometry (MS/MS), which provides structural information through the fragmentation patterns of the parent ions. nih.govnih.gov For glucuronides, a characteristic fragment ion at m/z 175.03 in the negative ion mode is often observed, corresponding to the glucuronide moiety after dehydration. nih.govmdpi.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the detailed structural analysis of this compound, providing definitive information about its molecular structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation and stereochemical assignment of this compound and related compounds. researchgate.nethts-110.comjeolusa.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms and the spatial arrangement of the molecule. nih.gov

¹H NMR spectra provide information about the proton environment. For a benzyl ester derivative of a related galacturonic acid, the benzyl aromatic protons typically appear as a multiplet between δ 7.41–7.46 ppm, while the anomeric proton (H-1) resonance appears as a doublet, with its coupling constant providing insight into the α- or β-configuration. For example, a doublet at δ 5.46 ppm with a coupling constant (J) of 3.9 Hz is consistent with an α-configuration. In another study of a quercetin (B1663063) glucuronide, the anomeric proton of the glucuronide moiety was observed as a doublet at δ 5.46 ppm with a larger coupling constant of 6.8 Hz. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. nih.gov For the benzyl ester of a galacturonic acid derivative, the ketone at C6 was confirmed by a signal at δ 208.9 ppm, and the ester carbonyl at C1 showed a resonance at δ 170.2 ppm. Heteronuclear 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for correlating proton and carbon signals, which is essential for assigning the specific site of glucuronidation. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Confirmation

Mass Spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of this compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. mdpi.com For instance, the molecular formula of this compound is C₁₃H₁₆O₇, with a molecular weight of 284.26 g/mol . biosynth.comnih.gov

In the synthesis of related benzyl glucuronate derivatives, HRMS has been used to confirm that unintended side reactions, such as sulfur oxidation, did not occur. mdpi.com The data obtained from MS supports the structural assignments made by NMR. mdpi.com In metabolite identification, MS is used to detect the characteristic mass of the parent compound and its metabolites. nih.gov For example, the glucuronide metabolite of a drug was confirmed by observing a molecular ion at m/z 571, which is 176 mass units greater than the parent compound's mass of m/z 395. nih.gov

Spectrophotometric Assays for Enzyme Activity and Screening

Spectrophotometric assays are fundamental in determining the activity of enzymes like β-glucuronidase, which catalyzes the hydrolysis of this compound. These assays are often based on the enzymatic release of a chromogenic aglycone from a glucuronide substrate. While benzyl alcohol, the aglycone of this compound, does not have strong chromogenic properties, other analogous substrates are frequently used to establish and standardize these assays. The principles derived from these assays are directly applicable to the study of this compound hydrolysis.

A common approach involves the use of p-nitrophenyl-β-D-glucuronide (PNPG). In the presence of β-glucuronidase, PNPG is cleaved to release p-nitrophenol, a chromophore that can be quantified by measuring the increase in absorbance at 405 nm. biotium.comnih.gov This continuous assay format allows for real-time monitoring of enzyme kinetics. biotium.com The method is highly sensitive, capable of detecting enzyme activity at levels as low as 1.4 x 10⁻⁴ U/mL. nih.gov

Another widely used chromogenic substrate is phenolphthalein (B1677637) glucuronide. tandfonline.comthermofisher.com Hydrolysis of this substrate by β-glucuronidase releases phenolphthalein. In an alkaline environment, phenolphthalein exhibits a distinct color that can be measured spectrophotometrically at 540 nm. tandfonline.comthermofisher.com This assay is a stopped-rate determination, where the reaction is terminated at a specific time point before measurement. tandfonline.comthermofisher.com

A coupled-enzyme spectrophotometric assay has also been specifically developed for glucuronoyl esterases using benzyl D-glucuronic acid ester (BnGlcA). nih.gov This method is based on the oxidation of the released D-glucuronic acid to D-glucarate by the enzyme uronate dehydrogenase. This oxidation is coupled to the reduction of NAD+ to NADH, and the resulting increase in NADH absorbance is monitored at 340 nm. nih.gov This assay provides a direct way to measure the activity of enzymes acting on this compound.

The table below summarizes the conditions for these spectrophotometric assays.

| Substrate | Principle | Wavelength | Assay Type |

| p-nitrophenyl-β-D-glucuronide | Release of chromogenic p-nitrophenol | 405 nm | Continuous |

| Phenolphthalein glucuronide | Release of phenolphthalein, color development at high pH | 540 nm | Stopped-rate |

| Benzyl D-Glucuronic Acid Ester | Coupled-enzyme assay measuring NADH production | 340 nm | Continuous |

Fluorophotometric Determination of Glucuronic Acid

Fluorophotometric assays offer a significant increase in sensitivity compared to spectrophotometric methods, making them particularly useful for detecting low levels of enzyme activity or small amounts of product. nih.gov

One major application of fluorophotometry in this context is through the use of fluorogenic substrates for β-glucuronidase. These substrates are structurally similar to this compound, and upon enzymatic cleavage, they release a highly fluorescent molecule. A prominent example is 4-methylumbelliferyl-β-D-glucuronide (MUG). biotium.comnih.gov The hydrolysis of MUG by β-glucuronidase yields 4-methylumbelliferone (B1674119) (4-MU), which emits a strong blue fluorescence. biotium.com The fluorescence of the product can be monitored, providing a highly sensitive measure of enzyme activity. nih.gov Other fluorogenic substrates, such as fluorescein (B123965) di-β-D-glucuronide and 6-chloro-4-methyl-umbelliferyl-β-d-glucuronide (6-CMUG), are also utilized for their enhanced fluorescent properties upon hydrolysis. nih.govresearchgate.net The sensitivity of these assays can be remarkable, with some kits detecting as little as 1 µU (1 pmol/min) of β-glucuronidase activity.

A direct fluorophotometric method for the determination of glucuronic acid itself has also been established. This method is particularly relevant for quantifying the product of this compound hydrolysis. The assay is based on the fluorescence reaction between glucuronic acid and N-benzyl-2-naphthylamine (NBNA). tandfonline.com The resulting fluorescent product can be measured, providing a sensitive and selective means of quantifying glucuronic acid. tandfonline.com This approach avoids the need for a coupled enzyme assay and directly measures the liberated glucuronic acid.

The following table outlines key aspects of these fluorophotometric methods.

| Method | Principle | Key Reagent(s) | Detection |

| Fluorogenic Substrate Assay | Enzymatic release of a fluorescent aglycone | 4-methylumbelliferyl-β-D-glucuronide (MUG) | Fluorescence of 4-methylumbelliferone |

| Direct Glucuronic Acid Determination | Fluorescence reaction with liberated glucuronic acid | N-benzyl-2-naphthylamine (NBNA) | Fluorescence of the reaction product |

Biochemical Roles and Metabolic Pathways Involving Benzyl D Glucuronate

Benzyl (B1604629) D-Glucuronate as a Substrate for Glucuronoyl Esterases (GEs)

Benzyl D-Glucuronate (BnGlcA) has emerged as a pivotal, commercially available model substrate for the study of Glucuronoyl Esterases (GEs). mdpi.comresearchgate.netfedemaderas.org.co These enzymes are significant in biotechnology as they are believed to hydrolyze the ester bonds connecting lignin (B12514952) and xylan (B1165943) in plant cell walls, known as lignin-carbohydrate complexes (LCCs). mdpi.comfrontiersin.org The use of BnGlcA has facilitated the screening, characterization, and kinetic analysis of these enzymes, although its structural simplicity compared to natural LCCs presents certain limitations. mdpi.comfedemaderas.org.co

The characterization of GE activity has been greatly advanced by the use of BnGlcA. It serves as a substrate in various assay formats designed to detect and quantify the enzymatic hydrolysis of the ester bond, which releases glucuronic acid and benzyl alcohol. mdpi.com Researchers have developed a multi-level approach for characterization, starting with simple, qualitative methods and progressing to precise kinetic studies. mdpi.comnih.gov

Three primary assay methods utilizing BnGlcA have been established:

Thin-Layer Chromatography (TLC): A qualitative method for the initial detection of GE activity. mdpi.com

Coupled-Enzyme Spectrophotometric Assay: This method is suitable for high-throughput screening and general activity measurements. mdpi.com It often involves a coupled reaction where the released glucuronic acid is measured, for instance, using the K-URONIC kit from Megazyme.

High-Performance Liquid Chromatography (HPLC): An HPLC-based method allows for precise activity determination and is the preferred method for detailed enzyme kinetics characterization, as it directly measures the formation of the product, benzyl alcohol. mdpi.comfedemaderas.org.co

Several fungal GEs have been successfully characterized using these methods. For example, GEs from Acremonium alcalophilum (AaGE1), Phanerochaete chrysosporium (PcGE1), and Wolfiporia cocos (WcGE1) all showed activity on BnGlcA, allowing for the determination of their kinetic parameters.

Table 1: Kinetic Parameters of Fungal Glucuronoyl Esterases with this compound (BnGlcA)

| Enzyme | Source Organism | Km (mM) |

|---|---|---|

| AaGE1 | Acremonium alcalophilum | 0.9 ± 0.1 |

| PcGE1 | Phanerochaete chrysosporium | 1.8 ± 0.2 |

| WcGE1 | Wolfiporia cocos | 2.1 ± 0.1 |

Data sourced from de Santi, C., et al. (2017).

While BnGlcA is a useful tool, studies have revealed important details about the substrate specificity of GEs. Not all enzymes classified as GEs are active on BnGlcA. For instance, two GEs from the thermophilic fungus Thielavia terrestris (TtGE1 and TtGE2) showed no catalytic activity towards BnGlcA, despite being active on other model substrates. nih.gov Similarly, a GE from Coprinopsis cinerea was reported to be inactive on BnGlcA. inrae.fr This highlights the diversity within the GE family and underscores that substrate recognition is a key differentiating factor. nih.gov

Generally, GEs tend to show higher activity on bulkier substrates with aromatic components, like BnGlcA, compared to smaller aliphatic esters such as methyl or allyl glucuronates. nih.gov This suggests that the enzyme's active site has an affinity for aromatic structures, which mimic the lignin component of their natural substrate. nih.gov However, the glucuronoyl moiety itself is considered more critical for substrate recognition than the specific aromatic group. frontiersin.org

The hydrolysis mechanism of GEs follows the classic pattern of the α/β hydrolase superfamily, employing a Ser-His-Glu/Asp catalytic triad (B1167595). nih.gov The process involves a two-step mechanism:

Acylation: The serine residue of the catalytic triad performs a nucleophilic attack on the ester carbonyl carbon of BnGlcA, forming a covalent acyl-enzyme intermediate and releasing benzyl alcohol.

Deacylation: A water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, releasing D-glucuronic acid and regenerating the free enzyme. nih.gov

Despite its utility, BnGlcA has a very high Michaelis-Menten constant (Km) value (often >16 mM), indicating low binding affinity for some GEs. fedemaderas.org.co This can make it difficult to obtain productive kinetic parameters and suggests that the extended xylan backbone found in natural substrates is a key structural determinant for efficient substrate recognition and binding. fedemaderas.org.co

The commercial availability and established assay protocols for BnGlcA have made it a standard tool for screening for novel GEs from various sources, including genomic and metagenomic libraries. mdpi.comresearchgate.netnih.gov The development of a simple, sensitive, and high-throughput spectrophotometric assay has been particularly crucial for this application. mdpi.com

This screening approach has led to the successful identification and functional expression of several new GEs. In one study, seven candidate genes for putative GEs from different filamentous fungi were expressed, and three were confirmed to have esterase activity using BnGlcA as the model substrate. researchgate.net This demonstrates the effectiveness of BnGlcA-based assays in discovering new enzymes with potential applications in biomass processing. researchgate.net The three-level experimental procedure—TLC for initial hits, spectrophotometry for confirmation and high-throughput screening, and HPLC for detailed characterization—provides a comprehensive workflow for the discovery and analysis of novel GEs. mdpi.comnih.gov

Substrate Specificity and Hydrolysis Mechanisms of GEs

Participation in Glucuronidation Processes

This compound is an acyl glucuronide, a type of metabolite formed during phase II biotransformation. This process, known as glucuronidation, conjugates lipophilic compounds with glucuronic acid to increase their water solubility, facilitating their excretion from the body. wikipathways.orgbidmc.orgmdpi.com

The formation of glucuronides is catalyzed by a superfamily of enzymes called Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum. bidmc.orgmdpi.com These enzymes facilitate the transfer of a glucuronic acid moiety from the activated co-substrate, uridine diphosphate glucuronic acid (UDPGA), to a substrate molecule. wikipathways.orgmdpi.com

UGTs can act on a vast array of substrates that possess functional groups like hydroxyl, carboxyl, amino, or sulfhydryl groups. bidmc.org In the context of this compound, the precursor substrate is benzyl alcohol. The UGT enzyme catalyzes the conjugation of the hydroxyl group of benzyl alcohol with glucuronic acid from UDPGA. This reaction transforms the hydrophobic benzyl alcohol into the more polar and water-soluble this compound, preparing it for elimination via urine or bile. mdpi.com The UGT superfamily is diverse, with at least 22 identified human genes divided into subfamilies (UGT1, UGT2, UGT3, and UGT8), each with varying substrate specificities. bidmc.org

Table 2: Overview of the Glucuronidation Reaction

| Component | Role |

|---|---|

| Substrate | Benzyl Alcohol (a lipophilic xenobiotic) |

| Enzyme | Uridine Diphosphate Glucuronosyltransferase (UGT) |

| Co-substrate | Uridine Diphosphate Glucuronic Acid (UDPGA) |

| Product | This compound (a water-soluble conjugate) |

| By-product | Uridine Diphosphate (UDP) |

This table represents the general enzymatic process of glucuronidation. wikipathways.org

Unlike phenolic glucuronides which have stable glycosidic bonds, acyl glucuronides like this compound are chemically reactive metabolites. liverpool.ac.uk This reactivity stems from the electrophilic nature of the ester carbonyl carbon. Acyl glucuronides can undergo several reactions in a biological environment, including hydrolysis back to the parent compound and intramolecular acyl migration. researchgate.netnih.gov

Of particular significance is their ability to react with nucleophilic groups on biological macromolecules, most notably proteins. liverpool.ac.ukresearchgate.net This covalent binding can occur through two primary mechanisms:

Transacylation: A direct nucleophilic attack by a group on a protein (e.g., a lysine (B10760008) residue) on the ester carbonyl of the acyl glucuronide, leading to the displacement of the glucuronic acid moiety and the formation of a stable amide bond between the benzyl group and the protein. liverpool.ac.uk

Glycation: This pathway involves intramolecular acyl migration, where the benzyl group shifts from the C-1 hydroxyl of the glucuronic acid to other hydroxyl groups (C-2, C-3, or C-4), forming positional isomers. These isomers can rearrange to form a reactive aldehyde, which can then bind to proteins via an imine (Schiff base) formation, a process known as glycation. This mechanism results in the entire glucuronide conjugate becoming covalently attached to the protein. liverpool.ac.uk

The covalent modification of endogenous proteins, such as human serum albumin (HSA), by reactive acyl glucuronides has been well-documented in vitro. liverpool.ac.uknih.gov While it is understood that the formation of these protein adducts occurs in vivo for many drugs that form acyl glucuronides, the direct toxicological consequences are complex and not always clear. researchgate.netnih.gov Nevertheless, this reactivity is a key characteristic of the acyl glucuronide class of metabolites. liverpool.ac.uk

Reactivity of Acyl Glucuronides with Biological Macromolecules

Transacylation and Intramolecular Acyl Migration Mechanisms

The metabolically formed 1-O-acyl-β-D-glucuronide conjugate is chemically unstable under neutral or basic conditions. rsc.org It undergoes first-order decomposition through two competing pathways. nih.gov

Transacylation: Concurrently, the 1-O-acyl glucuronide can act as an acylating agent, transferring its acyl group to nucleophilic sites on other molecules, such as the side chains of amino acid residues (e.g., lysine, cysteine, serine) in proteins or small molecules like glutathione. nih.govrsc.org This intermolecular reaction, or transacylation, results in the covalent modification of these endogenous molecules, displacing the glucuronic acid moiety. liverpool.ac.uk

Formation of Glycation and Glycosylation Products

The reactivity of acyl glucuronides extends beyond simple hydrolysis or transacylation. The process of intramolecular acyl migration is a gateway to forming stable protein adducts through glycation and glycosylation. rsc.orgliverpool.ac.uk

Once the acyl group migrates to the 2-, 3-, or 4-O positions, the anomeric carbon (C-1) of the glucuronic acid ring can open to expose a reactive aldehyde group. This aldehyde can then react with nucleophilic groups on proteins, such as the ε-amino group of lysine residues, to form a Schiff base. This initial binding can be followed by rearrangements (like the Amadori rearrangement) to form stable, irreversible adducts known as advanced glycation end-products (AGEs). rsc.orgwikipedia.org In this scenario, the entire glucuronide-drug conjugate becomes covalently attached to the protein, a process referred to as glycation or glycosylation. rsc.orgliverpool.ac.uk

Research using Human Serum Albumin (HSA) has demonstrated that acyl glucuronides can covalently modify the protein through both transacylation (losing the glucuronic acid) and glycosylation (retaining the glucuronic acid). rsc.org The balance between these pathways can be influenced by the structure of the acyl group. rsc.org

| Reaction Type | Description | Resulting Adduct |

| Transacylation | Direct transfer of the acyl group from the glucuronide to a protein nucleophile. rsc.org | Protein is acylated; glucuronic acid is released. rsc.org |

| Glycosylation | Reaction of the ring-opened aldehyde (formed after acyl migration) with a protein nucleophile. rsc.org | The entire acyl glucuronide molecule is covalently bound to the protein. rsc.org |

Broader Metabolic Contexts of D-Glucuronate

D-Glucuronic acid, the core sugar moiety of this compound, is a pivotal intermediate in several major metabolic pathways beyond its role in conjugation. biologynotesonline.com It is derived from glucose and serves as a precursor for essential biological molecules. researchgate.netnih.gov

Integration within the Uronic Acid Pathway

The primary route for the synthesis of D-glucuronic acid in animals is the uronic acid pathway, also known as the glucuronic acid pathway. biologynotesonline.comresearchgate.net This metabolic sequence is an alternative route for glucose oxidation that does not generate ATP. researchgate.net

The pathway begins with glucose 6-phosphate, which is converted to glucose 1-phosphate. biologynotesonline.com Glucose 1-phosphate then reacts with uridine triphosphate (UTP) to form UDP-glucose. biologynotesonline.com In a key step, the enzyme UDP-glucose dehydrogenase oxidizes UDP-glucose to UDP-D-glucuronate (UDPGA). researchgate.net UDP-D-glucuronate is the activated form of glucuronic acid, acting as the donor molecule for all glucuronidation reactions catalyzed by UDP-glucuronosyltransferases (UGTs). biologynotesonline.comcymitquimica.com It is this activated form that is used to conjugate xenobiotics, bilirubin, and steroid hormones, as well as to synthesize proteoglycans. biologynotesonline.comresearchgate.net

| Step | Substrate | Enzyme | Product |

| 1 | Glucose 6-phosphate | Phosphoglucomutase | Glucose 1-phosphate |

| 2 | Glucose 1-phosphate | UDP-glucose pyrophosphorylase | UDP-glucose |

| 3 | UDP-glucose | UDP-glucose dehydrogenase | UDP-glucuronate |

Contribution to Biosynthesis of Complex Glycans and Proteoglycans

UDP-D-glucuronate is an essential building block for the synthesis of glycosaminoglycans (GAGs), which are long, linear polysaccharides. researchgate.netlabinsights.nl GAGs are the major carbohydrate components of proteoglycans, complex macromolecules that are critical components of the extracellular matrix and cell surfaces. labinsights.nlnih.gov

During the biosynthesis of GAGs such as chondroitin (B13769445) sulfate (B86663) and heparan sulfate, glucuronosyltransferases transfer D-glucuronic acid from UDP-D-glucuronate onto a growing polysaccharide chain. researchgate.netnih.gov This chain is built upon a specific linkage region attached to a core protein. nih.gov The process involves the sequential addition of D-glucuronic acid and an amino sugar (like N-acetylgalactosamine or N-acetylglucosamine). researchgate.netnih.gov In some GAGs, such as dermatan sulfate and heparan sulfate, some of the D-glucuronic acid residues are subsequently epimerized to form L-iduronic acid, further increasing the structural diversity and biological function of these molecules. nih.gov

Involvement in Xenobiotic Metabolism Research

The conjugation of compounds with D-glucuronic acid (glucuronidation) is a major Phase II metabolic pathway responsible for the detoxification and excretion of a vast number of foreign compounds (xenobiotics), including drugs, environmental pollutants, and toxins. cymitquimica.comresearchgate.net This process increases the water solubility and molecular weight of lipophilic compounds, facilitating their elimination from the body in urine or bile. nih.gov

This compound itself serves as a valuable research chemical for studying these metabolic processes. cymitquimica.com As a stable, representative acyl glucuronide, it can be used in vitro to investigate the mechanisms of acyl migration and transacylation, study the reactivity of this class of metabolites with proteins, and serve as a standard in analytical methods for detecting drug metabolites. liverpool.ac.ukresearchgate.net Its use is particularly relevant in toxicology and drug development, where understanding the metabolic fate and potential reactivity of carboxylic acid-containing drugs is crucial for assessing their safety profiles. liverpool.ac.ukliverpool.ac.uk

Applications and Research Directions in Chemical Biology and Biochemistry

Design and Synthesis of Enzymatic Probes and Model Substrates

The structure of Benzyl (B1604629) D-Glucuronate makes it an ideal candidate for creating model substrates to probe enzyme activity and interactions.

Development of Model Substrates for Lignin-Carbohydrate Complex Studies

Lignin-carbohydrate complexes (LCCs) are covalent linkages between lignin (B12514952) and carbohydrates, which contribute to the recalcitrance of plant biomass. nih.govnih.gov Understanding the enzymatic cleavage of these bonds is crucial for developing efficient biorefining processes. Benzyl D-Glucuronate serves as a commercially available and effective model substrate for studying glucuronoyl esterases (GEs), enzymes that hydrolyze the ester linkages within LCCs. nih.govchalmers.se

Researchers have synthesized various model substrates to mimic the natural LCC structure. For instance, model compounds representing the ester linkage between glucuronic acid and lignin alcohols have been developed to characterize the substrate specificity of GEs. nih.gov One study demonstrated the synthesis of a model LCC using this compound to investigate the enzymatic hydrolysis of the benzyl ester bond. acs.org These studies have shown that GEs can cleave the ester bond in these model compounds, providing a valuable tool for screening and characterizing new enzymes for biomass delignification. nih.govchalmers.se The stability of this compound can be influenced by pH and temperature, a factor that is also observed in more complex LCC model compounds. cymitquimica.comresearchgate.net

Tools for Investigating Enzyme-Substrate Interactions and Kinetics

This compound is frequently used as a substrate to study the kinetics and interactions of β-glucuronidase, an enzyme involved in the metabolism of various endogenous and exogenous compounds. scbt.comnih.gov The benzyl group provides a hydrophobic component that can influence binding to the enzyme's active site, while the glucuronate moiety is recognized by the enzyme for hydrolysis. scbt.com

Kinetic studies using this compound and other glucuronide substrates allow for the determination of key enzymatic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). For example, enzyme kinetic studies with Escherichia coli β-glucuronidase have demonstrated its catalytic efficiency towards different glucuronide prodrugs. acs.org The hydrolysis of these substrates releases glucuronic acid and the corresponding aglycone, a process that can be monitored to measure enzyme activity. scbt.comnih.gov The use of a variety of glucuronide substrates, including those with different aglycone moieties, helps in elucidating the substrate specificity and catalytic mechanism of β-glucuronidases from various sources, including human gut bacteria. whiterose.ac.ukacs.org

Glycosylation Engineering and Complex Oligosaccharide Synthesis

Glycosylation is a critical process in the synthesis of complex carbohydrates, and this compound derivatives serve as important building blocks in this field.

Construction of Glycosaminoglycan Building Blocks, including Heparan Sulfate (B86663) Disaccharides

Heparan sulfate (HS) is a type of glycosaminoglycan (GAG) with a complex structure of repeating disaccharide units of glucuronic acid (or iduronic acid) and glucosamine (B1671600). rsc.orgrsc.org These molecules play crucial roles in various biological processes. google.com The chemical and chemoenzymatic synthesis of structurally defined HS oligosaccharides is a significant challenge.

This compound and its derivatives are valuable precursors in the synthesis of these complex molecules. mdpi.comacs.org For example, a scalable chemical synthesis of HS disaccharide building blocks has been developed using D-glucuronate-based acceptors. acs.org Chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, have proven effective for producing HS and heparin oligosaccharides. rsc.orgrsc.org These methods often start with a glucuronide acceptor, such as p-nitrophenyl β-D-glucuronide, and utilize glycosyltransferases to elongate the carbohydrate chain. rsc.orgoup.com This allows for the synthesis of a library of HS oligosaccharides with varying sulfation patterns and lengths, which are essential for studying their structure-activity relationships. rsc.org

Synthesis of Microbial Polysaccharide Components

Bacterial capsular polysaccharides (CPS) are important antigens for the development of vaccines. nih.gov Many of these polysaccharides are composed of repeating units that include uronic acids. The chemical synthesis of these repeating units is a key step in developing conjugate vaccines. nih.govresearchgate.net

Synthetic strategies for constructing the repeating units of bacterial CPS, such as those from Staphylococcus aureus and Klebsiella pneumoniae, often involve the use of glucuronic acid building blocks. nih.govresearchgate.net These syntheses require careful planning of protecting groups and glycosylation strategies to achieve the desired stereochemistry. While direct references to this compound in this specific context are less common, the principles of using protected glucuronic acid donors are central to the field. Chemoenzymatic methods are also being developed for the synthesis of bacterial capsular polysaccharides, utilizing polysaccharide synthases and sugar donors to create polymers with defined lengths. google.com

Investigation of Biological Conjugation Mechanisms and Metabolite Fates

Glucuronidation is a major Phase II metabolic pathway in which a wide variety of compounds, including drugs and toxins, are conjugated with glucuronic acid to facilitate their excretion. ontosight.ainih.govhmdb.ca This process is catalyzed by UDP-glucuronosyltransferases (UGTs). ontosight.aicriver.com

This compound and similar compounds serve as model substrates to study the mechanisms of glucuronidation and the subsequent fate of the resulting metabolites. cymitquimica.comontosight.ai By using these model compounds, researchers can investigate the activity of different UGT isozymes and their substrate specificities. criver.comrsc.org For instance, studies have used various probe substrates to assess the inhibitory potential of drugs on UGT activity, which is crucial for predicting drug-drug interactions. criver.comnih.gov The resulting glucuronide conjugates are more water-soluble and are typically excreted from the body. ontosight.aihmdb.cacymitquimica.comfoodb.ca Understanding the formation and disposition of these glucuronides provides critical insights into the pharmacokinetics and potential toxicity of xenobiotics. ontosight.ainih.gov

Future Research Avenues for this compound

Future investigations into this compound are poised to expand its utility in chemical biology and biochemistry. Research is moving towards harnessing biological systems for more efficient and specific transformations, while simultaneously refining chemical methods to overcome long-standing synthetic challenges. These parallel efforts aim to unlock the full potential of this compound and related compounds as tools and therapeutic precursors.

Exploration of Novel Biocatalytic Pathways for Glucuronate Transformations

The limitations of traditional chemical synthesis, such as low yields, poor stereoselectivity, and the need for extensive protecting group manipulations, have spurred interest in biocatalytic alternatives. tandfonline.com The future of this compound research lies in the discovery and engineering of enzymatic pathways for its synthesis and modification.

A primary focus is the use of uridine (B1682114) diphosphate (B83284) (UDP)-dependent glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo. hyphadiscovery.com While mammalian UGTs are well-studied, plant-derived UGTs have emerged as powerful and versatile biocatalysts. tandfonline.comacs.org For instance, UGTs from species like Perilla frutescens and Antirrhinum majus have been shown to efficiently catalyze the glucuronidation of a wide array of natural products, including flavonoids, anthraquinones, and coumarins. acs.orgnih.gov Future work could involve screening enzyme libraries to identify novel UGTs that can utilize this compound as either a donor or an acceptor, enabling the creation of new glucuronide conjugates. The development of whole-cell biocatalysis, using engineered microorganisms that express these enzymes, presents a scalable and cost-effective approach for producing complex glucuronides. acs.orgmdpi.com

Another promising avenue is the engineering of metabolic pathways to enhance the supply of the key activated sugar donor, UDP-glucuronic acid (UDPGA). researchgate.net By assembling fusion proteins or introducing novel enzymatic cascades into host organisms like Escherichia coli, it is possible to create efficient systems for the de novo synthesis of UDPGA and its subsequent use in glucuronidation reactions. mdpi.comresearchgate.net Microbial biotransformation offers a powerful tool not only for production but also for discovering novel transformations, as microbes can perform sequential reactions like hydroxylation followed by glucuronidation, which are challenging to achieve through single-step chemical methods. hyphadiscovery.com

Table 1: Examples of Biocatalysts in Glucuronide Synthesis

| Biocatalyst System | Aglycone Substrates | Key Advantages | Reference(s) |

|---|---|---|---|

| Plant UGTs (e.g., UGT88D4, UGT88D7) | Flavonoids, Anthraquinones, Coumarins, Lignans | High regio- and stereoselectivity; broad substrate scope. | tandfonline.comacs.org |

| Microbial Biotransformation (e.g., engineered microbes) | Sterically hindered compounds (e.g., tertiary alcohols), macrocycles | Can produce metabolites that are difficult to synthesize chemically; scalable. | hyphadiscovery.com |

| Engineered Fusion Enzymes | D-xylose, D-glucuronic acid | Creates novel pathways for efficient synthesis of activated sugar donors (e.g., UDP-xylose, UDP-GlcA). | researchgate.net |

| Immobilized Mammalian Microsomes | Various drug compounds (e.g., UK-157,147) | Allows for continuous flow biocatalysis; mimics in vivo metabolism. | tandfonline.com |

Advanced Synthetic Strategies for Stereoselective Access to Complex Glucuronides

The chemical synthesis of glucuronides is notoriously challenging due to the electron-withdrawing nature of the C-5 carboxyl group, which deactivates the anomeric center towards glycosylation. nih.govresearchgate.net Furthermore, controlling the stereochemistry at the anomeric carbon to selectively form the desired β-glycosidic bond, which is typical for natural metabolites, remains a significant hurdle. universiteitleiden.nl Future research will focus on overcoming these issues through advanced synthetic methodologies.

The development of highly reactive glycosyl donors is crucial. While classical methods like the Koenigs-Knorr reaction using glycosyl bromides have been used, they often give moderate yields. nih.govresearchgate.net More modern approaches utilize superior leaving groups, with glycosyl trichloroacetimidates being particularly effective for the synthesis of complex glucuronides. tandfonline.comrsc.org The choice of protecting groups on the glucuronic acid scaffold is also critical. Benzyl ethers, as seen in this compound precursors, are known to enhance the reactivity of glycosyl donors compared to acetyl esters. nih.gov However, non-participating protecting groups like benzyl ethers at the C-2 position make stereocontrol more difficult, often leading to mixtures of α and β anomers. nih.gov

To address the challenge of stereoselectivity, research is exploring several strategies:

Neighboring Group Participation: Using an acyl-type protecting group (e.g., acetate, benzoate) at the C-2 position reliably directs the formation of the 1,2-trans (β) glycosidic bond. nih.govuniversiteitleiden.nl

Novel Catalytic Systems: The development of sophisticated catalysts offers a powerful way to control stereoselectivity. This includes tailored Lewis acids and organocatalysts, such as chiral bis-thiourea catalysts, which can promote β-selective glycosylation even with challenging donor-acceptor pairs. nih.gov

In Situ Anomerization: This technique involves the use of specific additives that can equilibrate the anomeric center of the glycosyl donor to favor the formation of one stereoisomer over the other. universiteitleiden.nl

These advanced strategies are essential for synthesizing not only O-glucuronides but also more complex and stable analogs like C-glucuronides. The synthesis of C-glucuronides, which are resistant to enzymatic hydrolysis by β-glucuronidase, often begins with heavily benzylated precursors like 2,3,4,6-tetra-O-benzyl-D-glucopyranose, demonstrating the central role of benzyl-protected intermediates in accessing these important molecules. nih.gov Future work should apply these cutting-edge synthetic methods using this compound as a versatile building block to construct a diverse library of complex glucuronides for biological evaluation.

Table 2: Comparison of Synthetic Strategies for Stereoselective Glucuronidation

| Method / Donor | Catalyst / Promoter | Key Feature | Predominant Stereoselectivity | Reference(s) |

|---|---|---|---|---|

| Koenigs-Knorr (Glycosyl Halides) | Silver or Mercury Salts | Classical method, often requires stoichiometric heavy metals. | Variable, dependent on conditions. | nih.govresearchgate.net |

| Trichloroacetimidate (B1259523) Donors | Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) | Highly reactive and versatile donor system. | Generally good, influenced by protecting groups and solvent. | tandfonline.comrsc.org |

| 2-Acyl Protected Donors | Various Promoters | C-2 acyl group provides neighboring group participation. | High β-selectivity. | nih.govuniversiteitleiden.nl |

| Organoboron Catalysis | Boronic Acids / Esters | Can achieve high regio- and stereoselectivity, sometimes with unprotected acceptors. | α or β depending on system design. | nih.gov |

| C-Glycosylation from Benzylated Precursors | Multi-step synthesis often involving organometallics | Forms a stable, non-hydrolyzable C-C bond instead of a glycosidic C-O bond. | Stereocontrol is a key challenge of the multi-step route. | nih.gov |

Q & A

Basic: What enzymatic assays are used to quantify CE15 glucuronoyl esterase activity against Benzyl D-Glucuronate?

Methodological Answer:

CE15 glucuronoyl esterase activity is typically measured using thin-layer chromatography (TLC) or spectrophotometric assays. For this compound, TLC-based de-esterification assays are performed by incubating the enzyme (e.g., bacterial CE15 esterases like MZ0003) with the substrate at 25°C for 90 minutes. The reaction mixture is then analyzed via TLC to monitor the release of free glucuronic acid. Enzyme concentrations (5–50 µg) and substrate specificity (e.g., allyl vs. benzyl esters) are optimized to distinguish activity levels .

Basic: How is this compound synthesized and characterized in carbohydrate chemistry?

Methodological Answer:

this compound derivatives (e.g., methyl-2,3-di-O-benzoyl-1-azido-β-D-glucuronate) are synthesized via regioselective benzoylation and azidation. Key steps include:

- Benzoylation : Using benzoyl chloride in anhydrous dichloromethane (CH₂Cl₂) with Lewis acids like SnCl₄.

- Azidation : Reaction with trimethylsilyl azide (TMSN₃) under controlled conditions.

Characterization involves ¹H/¹³C NMR to confirm stereochemistry and HRMS-FAB for molecular weight validation. Purity is assessed via silica-gel chromatography .